
n-(2-Nitronaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Nitronaphthalen-1-yl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(2-Nitronaphthalen-1-yl)acetamide is not fully understood. However, studies suggest that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation. By inhibiting the activity of COX-2, N-(2-Nitronaphthalen-1-yl)acetamide may reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(2-Nitronaphthalen-1-yl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the effects of this compound on humans are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-Nitronaphthalen-1-yl)acetamide is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation is that its solubility in water is low, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(2-Nitronaphthalen-1-yl)acetamide. One direction is to further investigate its anti-inflammatory and analgesic properties in humans. Another direction is to study its potential use as an anti-cancer agent in vivo. Additionally, further studies could explore its potential use in the synthesis of organic semiconductors and as a sensitizer in dye-sensitized solar cells.
Conclusion:
In conclusion, N-(2-Nitronaphthalen-1-yl)acetamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
N-(2-Nitronaphthalen-1-yl)acetamide can be synthesized using different methods. One of the methods involves the reaction of 2-nitronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-nitronaphthalene with acetyl chloride in the presence of a base such as pyridine. The yield of the compound varies depending on the method used.
Applications De Recherche Scientifique
N-(2-Nitronaphthalen-1-yl)acetamide has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent. In the field of materials science, this compound has been studied for its potential use in the synthesis of organic semiconductors and as a sensitizer in dye-sensitized solar cells.
Propriétés
Numéro CAS |
2437-30-1 |
|---|---|
Nom du produit |
n-(2-Nitronaphthalen-1-yl)acetamide |
Formule moléculaire |
C12H10N2O3 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
N-(2-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-12-10-5-3-2-4-9(10)6-7-11(12)14(16)17/h2-7H,1H3,(H,13,15) |
Clé InChI |
ZHEFRQHOFYZVOT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Autres numéros CAS |
2437-30-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




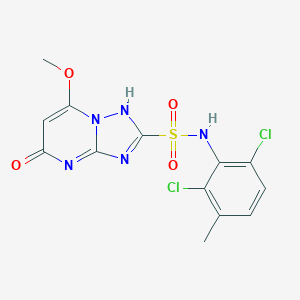
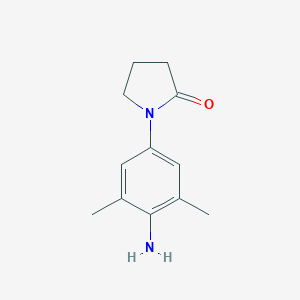
![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)
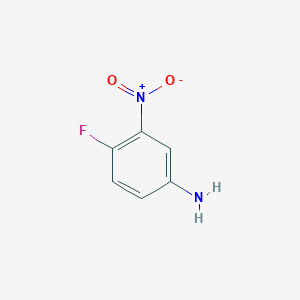
![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)

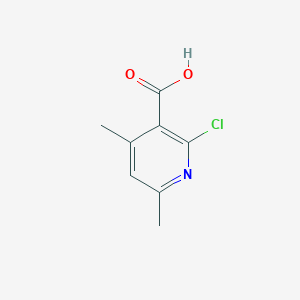

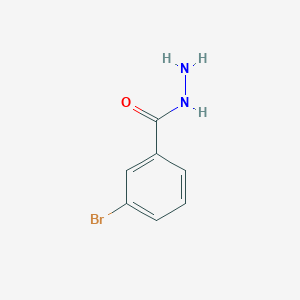

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)

